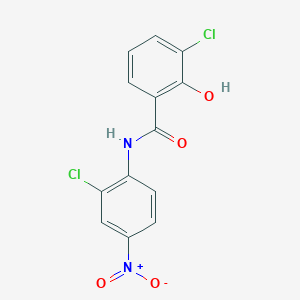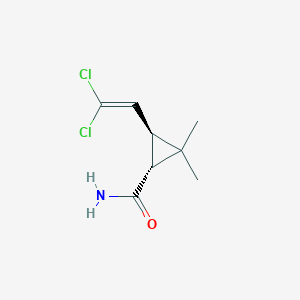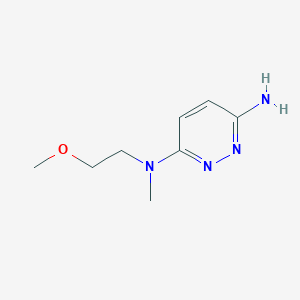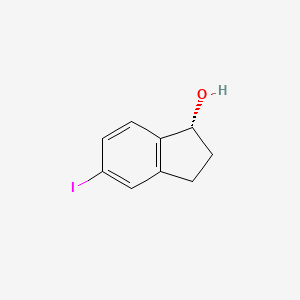![molecular formula C18H18FNO2S B13432719 5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)
5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a cyclopropyl group with deuterium atoms, and a tetrahydrothieno[3,2-c]pyridin-2-one core. The presence of deuterium atoms makes it particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one involves multiple steps. The starting materials typically include 2-fluorobenzaldehyde, cyclopropyl ketone, and thienopyridine derivatives. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The reaction proceeds through a series of nucleophilic substitutions and cyclization steps to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the incorporation of deuterium atoms requires specialized equipment and conditions to ensure the selective incorporation of these isotopes.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one has several scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and isotope effects.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one involves its interaction with specific molecular targets. The fluorophenyl group and the deuterium atoms play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
Uniqueness
The uniqueness of 5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one lies in the presence of deuterium atoms, which can significantly alter its chemical and biological properties. This makes it a valuable compound for studying isotope effects and developing deuterium-enriched pharmaceuticals.
Properties
Molecular Formula |
C18H18FNO2S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-[1-(2-fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15/h1-4,9,11,15,17H,5-8,10H2/i5D2,6D2,11D |
InChI Key |
MJAMUSZUMAHFLH-ABGLWBRXSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])C(=O)C(C2=CC=CC=C2F)N3CCC4C(=CC(=O)S4)C3)([2H])[2H])[2H] |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4C(=CC(=O)S4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




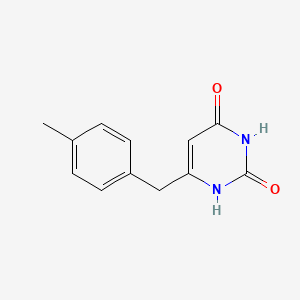
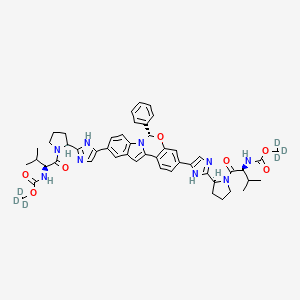
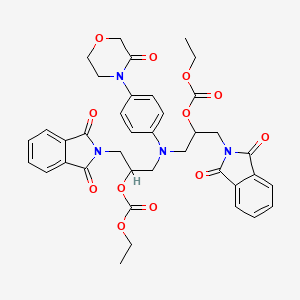
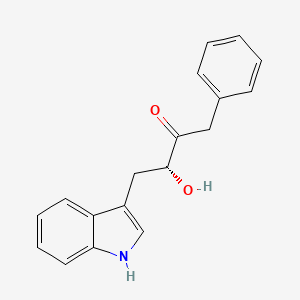
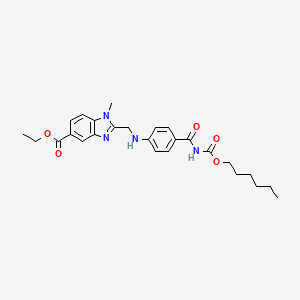
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
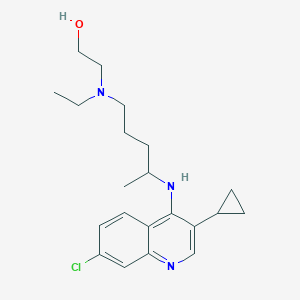
![4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide](/img/structure/B13432681.png)
